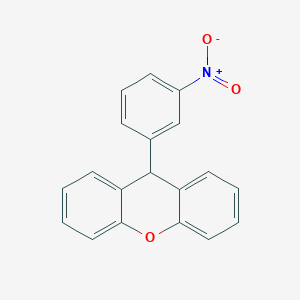
9-(3-Nitrophenyl)-9h-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Nitrophenyl)-9h-xanthene is an organic compound characterized by a xanthene core substituted with a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Nitrophenyl)-9h-xanthene typically involves the reaction of xanthene with 3-nitrophenyl derivatives under specific conditions. One common method includes the nitration of xanthene derivatives followed by purification processes to isolate the desired compound. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process, minimizing the risks associated with handling large quantities of reactive chemicals.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitro-substituted xanthone derivatives.
Reduction: Formation of 9-(3-aminophenyl)-9h-xanthene.
Substitution: Various substituted xanthene derivatives depending on the reagents used.
Scientific Research Applications
9-(3-Nitrophenyl)-9h-xanthene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to emit light upon excitation.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific optical properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 9-(3-Nitrophenyl)-9h-xanthene largely depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The xanthene core can interact with various molecular targets, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
9-Phenyl-9h-xanthene: Lacks the nitro group, resulting in different reactivity and applications.
9-(4-Nitrophenyl)-9h-xanthene: Similar structure but with the nitro group in a different position, affecting its chemical behavior and applications.
9-(3-Aminophenyl)-9h-xanthene: A reduced form of 9-(3-Nitrophenyl)-9h-xanthene, with an amine group instead of a nitro group.
Uniqueness: this compound is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The presence of the nitro group allows for various chemical modifications, making it a versatile compound in synthetic chemistry and materials science.
Properties
CAS No. |
6630-78-0 |
|---|---|
Molecular Formula |
C19H13NO3 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
9-(3-nitrophenyl)-9H-xanthene |
InChI |
InChI=1S/C19H13NO3/c21-20(22)14-7-5-6-13(12-14)19-15-8-1-3-10-17(15)23-18-11-4-2-9-16(18)19/h1-12,19H |
InChI Key |
JJZRAPGOLFQAHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)
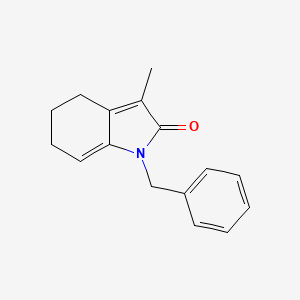





![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)

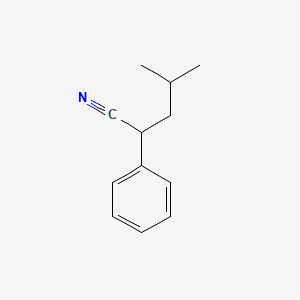
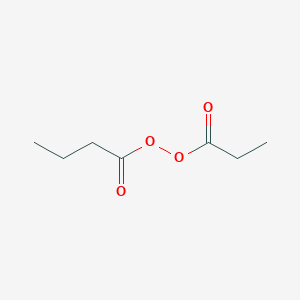
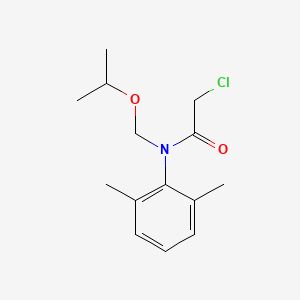
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
